2-Methyl-5-nitroaniline is an aromatic nitroamine compound with the chemical formula C7H8N2O2. Its synthesis has been reported in various scientific publications, employing different methods such as nitration of 2-methylaniline, reduction of 4-nitro-2-toluidine, and diazotization of 2-amino-5-methylphenol followed by Sandmeyer reaction [, , ]. Characterization of the synthesized compound is typically performed using techniques like melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry [, , ].
Research suggests that 2-Methyl-5-nitroaniline possesses various properties that make it potentially useful in diverse scientific fields:
2-Methyl-5-nitroaniline is an organic compound with the molecular formula C₇H₈N₂O₂. It is classified as an aromatic amine and is characterized by the presence of both a nitro group and an amino group attached to a methyl-substituted benzene ring. The compound is also known as 5-nitro-o-toluidine, which indicates that the nitro group is positioned meta to the amino group and para to the methyl group on the aromatic ring. This specific arrangement contributes to its unique chemical properties and reactivity.
These reactions highlight its potential utility in organic synthesis and material science applications.
Research has indicated that derivatives of 2-methyl-5-nitroaniline exhibit various biological activities, particularly antimicrobial properties. In vitro studies have shown that certain derivatives possess significant antibacterial effects against a range of pathogens, suggesting potential applications in pharmaceuticals and agriculture . Additionally, the compound has been investigated for its nonlinear optical properties, which may have implications in optical devices .
2-Methyl-5-nitroaniline can be synthesized through several methods. The most common synthetic route involves the nitration of o-toluidine. Key methods include:
The synthesis can yield varying degrees of purity and yield based on the specific conditions employed.
The applications of 2-methyl-5-nitroaniline are diverse:
Interaction studies involving 2-methyl-5-nitroaniline focus on its reactivity with various biological systems and chemical agents. These studies often assess:
These studies provide insights into its potential uses in drug development and materials science.
Several compounds share structural similarities with 2-methyl-5-nitroaniline. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
4-Nitroaniline | C₆H₄N₂O₂ | Nitro group para to amino group |
3-Nitroaniline | C₆H₄N₂O₂ | Nitro group meta to amino group |
2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | Nitro group at position 4 relative to amino |
5-Nitroso-o-toluidine | C₇H₈N₂O₂ | Contains a nitroso rather than a nitro group |
The unique positioning of functional groups in 2-methyl-5-nitroaniline affects its reactivity and biological activity compared to these similar compounds, making it distinct in various applications.
The synthesis of 2-methyl-5-nitroaniline primarily involves the nitration of o-toluidine (2-methylaniline), where regioselectivity is governed by electronic and steric factors. The amino group in o-toluidine acts as a strong ortho/para-directing activator, while the methyl group at the ortho position influences steric accessibility. Nitration typically occurs at the para position relative to the amino group (position 5), yielding 2-methyl-5-nitroaniline as the major product.
The reaction is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (–10°C to 10°C). The nitronium ion (NO₂⁺), generated in situ by protonation of HNO₃ in H₂SO₄, acts as the electrophile. Kinetic control ensures rapid attack at the most activated position (para to –NH₂), minimizing meta byproducts. For example, a study demonstrated 90% yield of 2-methyl-5-nitroaniline under optimized conditions.
Nitrating Agent | Temperature (°C) | Regioselectivity (para:ortho:meta) | Yield (%) |
---|---|---|---|
HNO₃/H₂SO₄ | –10 | 95:4:1 | 90 |
Acetyl nitrate | 140 | 85:10:5 | 55.9 |
Zeolite-catalyzed | 70–90 | 99:1:0 | >95 |
Zeolite catalysts (e.g., ZSM-5) enhance para selectivity by restricting transition-state geometry, achieving >99% para isomer in toluene nitration. Similar principles apply to o-toluidine, though steric hindrance from the methyl group slightly reduces selectivity compared to toluene.
The amino group in 2-methyl-5-nitroaniline undergoes diazotization to form diazonium salts, enabling further functionalization. For instance:
Protecting the amino group via acetylation (using acetic anhydride) modifies directing effects. The acetylated derivative undergoes nitration at position 4 (relative to methyl), enabling synthesis of 2-methyl-4,5-dinitroaniline. This strategy is pivotal for generating polyfunctional intermediates.
Solid acidic zeolites (e.g., ZSM-11) enable regioselective nitration with concentrated HNO₃ (90–98%) at 70–90°C. The microporous structure confines reactants, favoring para substitution. This method reduces meta byproducts to <1% and simplifies product isolation.
Aqueous sodium dodecylsulfate (SDS) forms micelles that solubilize o-toluidine, facilitating nitration under mild conditions (25°C). This system achieves 85% para selectivity while minimizing waste.
Catalyst | Nitrating Agent | Temperature (°C) | Para Selectivity (%) |
---|---|---|---|
Zeolite ZSM-11 | HNO₃ (98%) | 80 | 99 |
SDS Micelles | HNO₃ (dilute) | 25 | 85 |
Traditional H₂SO₄ | HNO₃ (conc.) | –10 | 95 |
Recent methods employ ionic liquids (e.g., [BMIM][HSO₄]) as dual solvents/catalysts, enhancing reaction rates and reducing energy input. These systems achieve >90% conversion in 2 hours at 50°C.
The crystalline structure of 2-Methyl-5-nitroaniline exhibits a complex network of intermolecular interactions that govern its solid-state packing arrangement [1]. The compound crystallizes in a monoclinic crystal system with space group assignment that facilitates the formation of distinctive hydrogen-bonding patterns [2]. The primary structural motif involves the formation of polar chains through nitrogen-hydrogen···oxygen synthons, which represent the fundamental building blocks of the supramolecular architecture [1].
The hydrogen-bonding network in 2-Methyl-5-nitroaniline demonstrates a two-center character for the nitrogen-hydrogen···oxygen interactions, contrary to initial expectations based on similar nitroaniline derivatives [1]. These interactions facilitate the formation of one-dimensional chains that extend throughout the crystal lattice [3]. The amino group acts as a hydrogen bond donor, while the nitro group oxygen atoms serve as acceptors, creating a directional bonding pattern that influences the overall crystal packing [3].
Additional stabilization of the crystal structure arises from carbon-hydrogen···oxygen interactions involving the methyl group [1]. These secondary interactions contribute to the head-to-tail arrangement of the molecular chains and generate six-membered hydrogen-bonded rings that embrace the primary nitrogen-hydrogen···oxygen interactions [1]. The presence of these ring motifs leads to the formation of centrosymmetric dimers, which significantly impact the macroscopic properties of the crystalline material [1].
Graph-set analysis of the hydrogen-bonding patterns reveals the systematic organization of these interactions into extended networks [3]. The elementary graph-set descriptors provide quantitative measures of the hydrogen-bonding geometry and enable comparison with related nitroaniline compounds [3]. The strength of hydrogen bonds within the crystal structure can be assessed through infrared spectroscopic analysis, where the frequency of nitrogen-hydrogen stretching vibrations and amino group librations serve as indicators of bond strength [3].
Hydrogen Bond Type | Donor | Acceptor | Distance Range (Å) | Angle Range (°) |
---|---|---|---|---|
N-H···O | Amino group | Nitro oxygen | 2.85-3.15 | 160-175 |
C-H···O | Methyl carbon | Nitro oxygen | 3.20-3.45 | 135-155 |
C-H···π | Methyl carbon | Aromatic ring | 3.60-3.80 | 145-165 |
The crystal packing also features carbon-hydrogen···π interactions between adjacent chains, involving the methyl group and aromatic ring systems [1]. These interactions have been confirmed through topological analysis and represent a unique feature not observed in other related nitroaniline derivatives such as meta-nitroaniline or 2-methyl-4-nitroaniline [1]. The authenticity of these closed-shell interactions has been established through experimental charge density studies and theoretical calculations [1].
Comprehensive charge density analysis of 2-Methyl-5-nitroaniline has been conducted using high-resolution single-crystal X-ray diffraction data collected at 100 K, combined with ab initio calculations [1] [4]. The Hansen and Coppens rigid pseudoatom multipolar model was employed for refinement of both experimental and theoretical X-ray data sets, enabling determination of molecular atomic charges and dipolar moments [1] [4].
The experimental charge density distribution reveals significant insights into the electronic structure and intermolecular interactions within the crystal [1]. Atoms in Molecules theory was utilized to investigate the topology of the electron density for both the in-crystal interacting molecules and theoretical non-interacting vacuum molecules [1]. This analysis provides quantitative measures of the electron density at critical points and the nature of chemical bonding within the system [1].
Topological analysis of the experimental charge density and its Laplacian indicates the presence of bond critical points that characterize the intermolecular interactions [1]. The electron density topology reveals the attractive nature of carbon-hydrogen···oxygen interactions that contribute to the stabilization of the crystal structure [1]. The analysis demonstrates that these interactions possess sufficient strength to influence the molecular arrangement and contribute to the overall lattice energy [1].
Property | Free Molecule | In-Crystal Molecule | Enhancement Factor |
---|---|---|---|
Dipole Moment (D) | 4.2 | 5.8 | 1.38 |
Molecular Volume (ų) | 145.2 | 142.8 | 0.98 |
Charge Transfer | - | 0.15 e | - |
Conjugation Index | 0.62 | 0.74 | 1.19 |
The charge density study reveals that crystallization induces a molecular electric dipolar moment significantly higher than that of the free molecule [1]. The dipolar moment of the isolated molecule matches the experimental value measured in solution and the theoretical value calculated from refinement of theoretical X-ray data [1]. This enhancement of the dipolar moment upon crystallization indicates the presence of cooperative effects arising from intermolecular interactions [1].
Changes in the charge density distribution and topology occur upon crystal formation, accompanied by enhancement of intramolecular conjugation [1]. These modifications can be attributed to a molecular aggregation mechanism governed by the nitrogen-hydrogen···oxygen synthon [1]. The cooperative effects manifest as systematic alterations in the electron density distribution that extend beyond simple electrostatic interactions [1].
The multipolar refinement provides detailed information about the aspherical electron density distribution around each atom [1]. The deformation density maps reveal regions of electron accumulation and depletion that correspond to bonding and antibonding interactions [1]. These maps confirm the presence of intermolecular hydrogen bonds and validate the topological analysis results [1].
The structural characteristics of 2-Methyl-5-nitroaniline can be compared systematically with its isomeric counterparts to understand the influence of substituent positioning on crystal packing and hydrogen-bonding patterns [5]. The comparison includes 2-methyl-4-nitroaniline and other nitroaniline derivatives that share similar molecular frameworks but differ in the relative positions of functional groups [5].
Crystal structure analysis reveals fundamental differences in hydrogen-bonding patterns between 2-methyl-5-nitroaniline and 2-methyl-4-nitroaniline [5]. While 2-methyl-5-nitroaniline forms exclusive carbon-hydrogen···oxygen interactions involving the nitro group, 2-methyl-4-nitroaniline exhibits a variety of oxygen···π interactions with the nitro group [5]. These contrasting interaction patterns result in distinctly different supramolecular architectures [5].
The comparative analysis demonstrates that the positioning of the nitro group relative to the amino and methyl substituents significantly influences the overall crystal packing arrangement [6]. In 2-methyl-4-nitroaniline derivatives, the formation of intramolecular hydrogen bonds between amino and nitro groups creates six-membered chelate rings [7]. This intramolecular bonding pattern affects the availability of functional groups for intermolecular interactions [7].
Compound | Crystal System | Space Group | Hydrogen Bond Pattern | Interaction Type |
---|---|---|---|---|
2-Methyl-5-nitroaniline | Monoclinic | P21/n | N-H···O chains | Intermolecular |
2-Methyl-4-nitroaniline | Monoclinic | P21/c | N-H···O + intramolecular | Mixed |
Meta-nitroaniline | Orthorhombic | Pbc21 | N-H···O networks | Intermolecular |
Para-nitroaniline | Monoclinic | P21/c | N-H···O + π-π | Mixed |
The hydrogen-bonding networks in different nitroaniline isomers exhibit varying degrees of dimensionality and connectivity [8]. The three-dimensional framework structure observed in 2-methyl-4-nitroaniline contrasts with the predominantly one-dimensional chain structure characteristic of 2-methyl-5-nitroaniline [8]. These structural differences arise from the geometric constraints imposed by the relative positions of functional groups [8].
Hirshfeld surface analysis provides quantitative comparison of intermolecular interactions across different nitroaniline isomers [3]. The analysis reveals that the contact patterns and interaction energies vary systematically with substituent positioning [3]. The relative contributions of different interaction types can be quantified through this approach, enabling detailed comparison of structural stability factors [3].
The comparative study extends to the electronic properties and charge distribution characteristics of isomeric nitroanilines [1]. Differences in molecular dipole moments and charge transfer patterns reflect the influence of substituent positioning on electronic structure [1]. These variations in electronic properties correlate with observed differences in crystal packing arrangements and intermolecular interaction strengths [1].
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